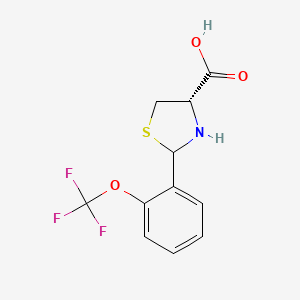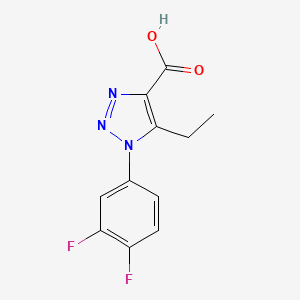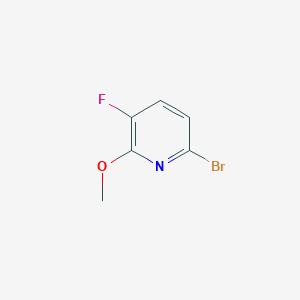
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen von Interesse ist. Diese Verbindung verfügt über einen Thiazolidinring, eine Trifluormethoxygruppe und eine Carbonsäuregruppe, was sie zu einem vielseitigen Molekül für Forschungs- und Industrieanwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure umfasst typischerweise die Bildung des Thiazolidinrings, gefolgt von der Einführung der Trifluormethoxygruppe. Eine übliche Methode beinhaltet die Reaktion eines geeigneten Amins mit einem Thioester, um den Thiazolidinring zu bilden. Die Trifluormethoxygruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von trifluormethoxyhaltigen Reagenzien eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und die Verwendung von Katalysatoren können die Effizienz des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungsmethoden wie Kristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen und Proteininteraktionen verwendet werden.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethoxygruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, was zur Hemmung oder Aktivierung spezifischer Signalwege führt. Der Thiazolidinring kann auch eine Rolle bei der Stabilisierung der Wechselwirkung der Verbindung mit ihren Zielstrukturen spielen.
Wissenschaftliche Forschungsanwendungen
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4S)-2-(2-Methoxyphenyl)thiazolidin-4-carbonsäure
- (4S)-2-(2-Fluorphenyl)thiazolidin-4-carbonsäure
- (4S)-2-(2-Chlorphenyl)thiazolidin-4-carbonsäure
Einzigartigkeit
Das Vorhandensein der Trifluormethoxygruppe in (4S)-2-(2-(Trifluormethoxy)phenyl)thiazolidin-4-carbonsäure unterscheidet sie von ähnlichen Verbindungen. Diese Gruppe kann die chemischen Eigenschaften der Verbindung, wie z. B. ihre Lipophilie und elektronische Effekte, erheblich verändern, was sie zu einem einzigartigen und wertvollen Molekül für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C11H10F3NO3S |
|---|---|
Molekulargewicht |
293.26 g/mol |
IUPAC-Name |
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1 |
InChI-Schlüssel |
HRJWRKHYLMJACA-YOXFSPIKSA-N |
Isomerische SMILES |
C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Kanonische SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)







![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)


